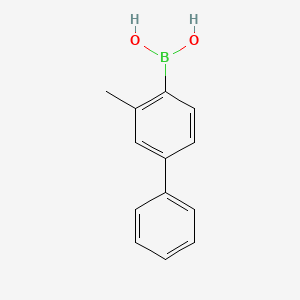

2-Methylbiphenyl-4-ylboronic acid

Description

The exact mass of the compound this compound is 212.1008598 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-4-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIKVRYFBYWFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methylbiphenyl-4-ylboronic acid CAS 491595-36-9 properties

Technical Monograph: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid

Part 1: Executive Summary

2-Methylbiphenyl-4-ylboronic acid (CAS 491595-36-9) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Unlike simple phenylboronic acids, this compound introduces a 2'-methyl-[1,1'-biphenyl] moiety. The presence of the ortho-methyl group on the distal ring induces a permanent torsional twist between the two phenyl rings, preventing coplanarity.

In drug discovery, this "twisted" conformation is a privileged structural motif. It mimics the hydrophobic core of bioactive ligands while improving solubility and metabolic stability compared to planar polyaromatic systems. This monograph details the physicochemical properties, mechanistic challenges in catalysis (specifically steric hindrance during transmetallation), and optimized protocols for its synthesis and utilization.

Part 2: Chemical Profile & Physicochemical Properties

Nomenclature Note: The CAS name denotes the boronic acid function at position 4 of the primary ring, with a phenyl substituent at position 1, which itself bears a methyl group at its ortho (2') position.

| Property | Data |

| CAS Number | 491595-36-9 |

| Chemical Formula | C₁₃H₁₃BO₂ |

| Molecular Weight | 212.05 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 241–245 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes.[1][2][3] |

| pKa (Calculated) | ~8.5 (Boronic acid ionization) |

| Storage | 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |

| Stability | Prone to protodeboronation under strong acidic conditions or high heat (>100°C) in protic solvents. |

Part 3: Mechanistic Insight – The "Orthogonal Twist"

The defining feature of CAS 491595-36-9 is the steric clash introduced by the 2'-methyl group. This has two critical consequences for the researcher:

-

Structural Conformation: The steric repulsion between the 2'-methyl group and the protons at the 2/6 positions of the boronic acid-bearing ring forces the biphenyl system into a non-planar conformation (dihedral angle typically 60–90°). This reduces

-conjugation across the rings but creates a distinct 3D shape often required for binding into deep hydrophobic pockets in enzymes (e.g., Kinase inhibitors, PD-1/PD-L1 modulators). -

Reactivity (The "Suzuki Slowdown"): In Palladium-catalyzed cross-couplings, this boronic acid acts as a nucleophile. However, the bulk of the biphenyl system—specifically the ortho-methyl group—can retard the transmetallation step of the catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish reaction rates or homocoupling side products.

Expert Recommendation: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to accelerate transmetallation and stabilize the oxidative addition complex.

Part 4: Experimental Protocols

Protocol A: Synthesis of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid

Rationale: Direct electrophilic borylation is difficult. The most reliable route is Lithium-Halogen exchange of the corresponding bromide.

Reagents:

-

4-Bromo-2'-methylbiphenyl (1.0 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

-

Triisopropyl borate (B(OiPr)₃, 1.5 equiv)

-

Anhydrous THF (0.2 M concentration)

-

2N HCl (for hydrolysis)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon. Charge with 4-Bromo-2'-methylbiphenyl and anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic lithiation on the methyl group.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour. The solution typically turns a yellow/orange hue.

-

Borylation: Add Triisopropyl borate dropwise. Stir at -78 °C for 30 mins, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.

-

Hydrolysis: Quench the reaction with 2N HCl (aqueous) until pH < 3. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Acetonitrile/Water or precipitate from CH₂Cl₂/Hexanes. Note: Silica chromatography is not recommended due to streaking; if necessary, add 1% Acetic Acid to the eluent.

Protocol B: Optimized Cross-Coupling (The "S-Phos" Method)

Rationale: Overcoming the steric hindrance of the 2'-methyl group requires a highly active catalyst system.

Reagents:

-

(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equiv)

-

Aryl Halide (Electrophile, 1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 ratio)

Workflow:

-

Combine aryl halide, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄ in a reaction vial.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Toluene/Water.

-

Heat to 100 °C for 4–12 hours.

-

Monitor by HPLC/LC-MS. The S-Phos ligand creates a spacious pocket around the Pd center, facilitating the entry of the bulky biphenyl boronic acid.

Part 5: Visualization & Logic

Diagram 1: Mechanistic Pathway & Steric Challenge

This diagram illustrates the Suzuki-Miyaura cycle, highlighting the specific "Steric Bottleneck" caused by the 2'-methyl group during transmetallation.

Caption: The Transmetallation step (Red) is the rate-limiting step for this hindered substrate. Bulky ligands (S-Phos) are required to widen the coordination sphere.

Diagram 2: Synthesis & Purification Workflow

A decision tree for the preparation and isolation of the target compound.

Caption: Workflow for isolating CAS 491595-36-9. Recrystallization is preferred to avoid anhydride formation on silica columns.

Part 6: Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Avoid dust formation. Use a fume hood. Wear nitrile gloves and safety glasses.

-

Dehydration Risk: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible with the addition of water/base during the coupling reaction, but can complicate NMR analysis (broad peaks).

-

QC Tip: If NMR integration is off, add a drop of D₂O to the NMR tube to hydrolyze any boroxine back to the monomeric acid.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Wu, Y., et al. (2020).[4][5] Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328.[5] Link

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Link

Sources

- 1. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. US5958915A - Antibacterial composition for oral administration - Google Patents [patents.google.com]

- 4. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid structure and molecular weight

Executive Summary

(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 491595-36-9) is a specialized organoboron intermediate critical to modern medicinal chemistry and materials science. Unlike simple phenylboronic acids, this compound features a biaryl core with an ortho-methyl substitution. This structural nuance introduces steric torsion between the phenyl rings, disrupting planarity and increasing solubility—a vital trait for optimizing drug-like properties (DLPs) in fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its physicochemical identity, structural behavior, synthetic pathways, and applications in Suzuki-Miyaura cross-coupling protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

The accurate characterization of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is essential for stoichiometry calculations in catalytic cycles.

Core Data Table

| Property | Specification |

| Chemical Name | (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid |

| CAS Number | 491595-36-9 |

| Molecular Formula | C₁₃H₁₃BO₂ |

| Molecular Weight | 212.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 232–245 °C (Decomposition) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents |

| Purity Standard | ≥95.0% (HPLC/Titration) |

Structural Topology

The molecule consists of two phenyl rings connected by a single C-C bond (C1-C1').

-

Ring A (Functionalized): Substituted at the C4 position with a boronic acid group [-B(OH)₂].

-

Ring B (Steric Modulator): Substituted at the C2' position with a methyl group [-CH₃].

Key Structural Feature: The 2'-methyl group creates steric hindrance with the protons of Ring A. This forces the two aromatic rings to twist out of coplanarity, adopting a non-planar dihedral angle. This "twist" is crucial in drug design for filling hydrophobic pockets that require 3D geometry rather than flat aromatic stacks.

Structural Visualization

The following diagram illustrates the connectivity and the steric interaction zone.

Caption: Schematic connectivity of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid highlighting the steric influence of the 2'-methyl group.

Synthetic Methodology

Synthesizing biaryl boronic acids requires a strategy that avoids self-coupling and manages the reactivity of the boronic acid moiety. The most robust industrial route involves a sequential Suzuki coupling followed by a Miyaura borylation.

Step-by-Step Protocol

Phase 1: Construction of the Biaryl Core

-

Reagents: 1-Bromo-4-iodobenzene (1.0 eq), 2-Methylphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: Toluene/Ethanol/Water (4:1:1).

-

Conditions: Reflux (90°C) for 12 hours under N₂.

-

Mechanism: Chemoselective Suzuki coupling occurs at the weaker C-I bond first, leaving the C-Br bond intact for the next step.

-

Intermediate: 4-Bromo-2'-methyl-1,1'-biphenyl.

Phase 2: Miyaura Borylation (Conversion to Boronate)

-

Reagents: Intermediate (from Phase 1), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: 80°C for 6–10 hours.

-

Product: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester.

Phase 3: Hydrolysis (Deprotection)

-

Reagents: Pinacol ester, NaIO₄ (3.0 eq), NH₄OAc (aq).

-

Conditions: Stir at RT for 12h, followed by acidic workup.

-

Final Yield: ~75-85% overall.

Synthesis Workflow Diagram

Caption: Sequential synthesis workflow via chemoselective Suzuki coupling and Miyaura borylation.

Applications in Drug Discovery[3][7][8]

Privileged Scaffold Analysis

In medicinal chemistry, the biphenyl motif is a "privileged structure" found in numerous bioactive compounds (e.g., angiotensin II receptor antagonists). The (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid serves as a modular building block to introduce this motif.

-

Suzuki-Miyaura Cross-Coupling: It is primarily used as the nucleophilic partner to couple with aryl halides (Cl, Br, I) or triflates.

-

Bioisosterism: The boronic acid group itself can act as a transition-state mimic for serine proteases or as a covalent trap in proteasome inhibitors (similar to Bortezomib), although in this specific molecule, it is usually a transient handle for C-C bond formation.

Handling & Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines).

-

Verification: Before use, run a ¹H NMR. If the peak integration suggests dehydration, the compound can be re-hydrated by stirring in aqueous THF or used as-is (boroxines hydrolyze in situ under basic Suzuki conditions).

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent protodeboronation (cleavage of the C-B bond), which can occur slowly in the presence of moisture and air.

References

-

Howei Pharm. (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid Product Specifications. Retrieved from 1

-

Cymit Quimica. Chemical Properties and CAS Registry for (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. Retrieved from 2

-

National Institutes of Health (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from 3

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from 4

-

Sigma-Aldrich. 4-Biphenylboronic acid Properties (Comparative Data). Retrieved from

Sources

- 1. CAS 491595-36-9 C13H13BO2 (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 2. (2′-Methyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Methylbiphenyl-4-ylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbiphenyl-4-ylboronic acid, a valuable reagent in modern organic synthesis. The document details its physical and chemical properties, offers insights into its synthesis and characterization, and explores its applications, particularly in the realm of cross-coupling reactions. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties of this compound

This compound, also known as (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, is an organoboron compound with the chemical formula C₁₃H₁₃BO₂.[1][2] It belongs to the class of arylboronic acids, which are widely utilized as key building blocks in the synthesis of complex organic molecules.

Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | N/A |

| CAS Number | 491595-36-9 | [1][2] |

| Molecular Formula | C₁₃H₁₃BO₂ | [1][2] |

| Molecular Weight | 212.06 g/mol | [1][2] |

| Physical Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Data not available | N/A |

Note on Melting Point: A definitive, experimentally determined melting point for this compound is not consistently reported in publicly available literature or supplier specifications. This may be due to several factors, including the compound's potential to dehydrate and form its anhydride upon heating, which can lead to a broad melting range or decomposition. For comparison, the closely related isomer, (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, has a reported melting point of 138 °C.[3] Researchers should be aware of this and may need to characterize the compound by other means.

Synthesis and Purification

The synthesis of arylboronic acids like this compound is typically achieved through one of several established synthetic routes. A common and versatile method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

Generalized Synthetic Workflow

Figure 1. Common synthetic routes to this compound.

Step-by-Step Experimental Protocol (Grignard Method)

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-bromo-2-methylbiphenyl in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature to prevent the formation of byproducts.

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl system and a singlet for the methyl group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbon atom attached to the boron, which typically appears in a characteristic chemical shift range.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): ¹¹B NMR is a particularly useful technique for characterizing boronic acids. The chemical shift of the boron atom provides information about its coordination environment and can be used to study its interactions with other molecules, such as diols.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

Key Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of complex organic molecules.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Figure 2. Schematic of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The biphenyl moiety is a common structural motif in many biologically active compounds and functional materials. The ability to introduce the 2-methylbiphenyl group into a target molecule via Suzuki-Miyaura coupling makes this compound a valuable building block in:

-

Pharmaceutical Research: The synthesis of novel drug candidates containing the biphenyl scaffold. The methyl group can provide steric bulk and influence the conformational properties of the final molecule, which can be crucial for its biological activity.

-

Materials Science: The development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where the electronic and photophysical properties of the biphenyl core can be fine-tuned.

Handling, Storage, and Safety

Like most boronic acids, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.

-

Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. While its physical properties, particularly its melting point, may not be as well-defined as some other boronic acids, its utility in Suzuki-Miyaura cross-coupling reactions is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

-

(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 95+% - Howei Pharm. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (URL: [Link])

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. CAS 491595-36-9 C13H13BO2 (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis: 2-Methyl vs. 4-Methyl Biphenyl Boronic Acids

This guide provides an in-depth technical analysis of the structural, physicochemical, and reactive differences between 2-methylbiphenyl-4-boronic acid and 4'-methylbiphenyl-4-boronic acid . It focuses on the critical impact of methyl substitution patterns (ortho vs. para) on biaryl conformation, electronic conjugation, and application in medicinal chemistry and materials science.

Conformational Control and Reactivity in Biaryl Scaffolds

Part 1: Executive Technical Summary

In the design of biaryl scaffolds for drug discovery and organic electronics, the position of methyl substitution dictates the molecular geometry and electronic communication between the aromatic rings.

-

2-Methylbiphenyl-4-boronic acid (Ortho-substituted): Characterized by a non-planar, twisted conformation due to steric repulsion between the ortho-methyl group and the hydrogen atoms of the adjacent phenyl ring. This "ortho-effect" restricts rotation, reduces

-conjugation, and improves solubility. -

4'-Methylbiphenyl-4-boronic acid (Para-substituted): Adopts a more linear, planar geometry allowing for extended

-conjugation. It typically exhibits higher crystallinity, higher melting points, and is used as a linear spacer or mesogen in liquid crystals.

Key Differentiator: The 2-methyl isomer is a tool for escaping "Flatland" in drug design, increasing three-dimensionality (Fsp3 character mimicry), whereas the 4-methyl isomer is a linear extender optimizing stacking interactions.

Part 2: Structural & Physicochemical Analysis

Structural Isomerism and Steric Impact

The primary difference lies in the location of the methyl group relative to the biaryl axis (the C1-C1' bond).

-

Isomer A: 2-Methyl-[1,1'-biphenyl]-4-ylboronic acid

-

Methyl Position: C2 (Ortho to the biaryl bond).

-

Steric Consequence: The methyl group (Van der Waals radius ~2.0 Å) clashes with the ortho-hydrogens (C2'/C6') of the opposing phenyl ring.

-

Dihedral Angle: Forces the rings to twist to an angle of ~60–90° to minimize

strain. -

Electronic Result: Disrupted orbital overlap between Ring A and Ring B; blue-shifted UV absorption.

-

-

Isomer B: 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid

-

Methyl Position: C4' (Para to the biaryl bond).

-

Steric Consequence: Negligible steric influence on the biaryl bond.

-

Dihedral Angle: Typical biphenyl twist (~30–45° in solution, often planar in solid state due to packing).

-

Electronic Result: Extended conjugation; red-shifted UV absorption.

-

Visualization of Steric Pathway

Figure 1: Mechanistic flow illustrating how methyl positioning dictates conformational entropy and downstream physicochemical properties.

Physicochemical Comparison Table

| Feature | 2-Methylbiphenyl-4-boronic acid | 4'-Methylbiphenyl-4-boronic acid |

| CAS Number | 183296-60-2 (Typical analog) | 100124-06-9 |

| Geometry | Twisted (Non-planar) | Linear (Quasi-planar) |

| Solubility | High (Solvents cannot pack efficiently) | Moderate to Low (High lattice energy) |

| Melting Point | Lower (Amorphous tendency) | Higher (Crystalline) |

| Electronic Nature | Rings electronically decoupled | Rings electronically conjugated |

| MedChem Role | Increasing | Linear linker / Spacer |

Part 3: Reactivity & Experimental Protocols

Suzuki-Miyaura Cross-Coupling Profile

While both compounds function as nucleophiles in Suzuki coupling, their reactivity differs due to the steric environment of the biaryl core, not the boron center itself (which is at position 4, unhindered in both cases).

-

2-Methyl Isomer:

-

Challenge: If the electrophile partner is also sterically hindered (e.g., ortho-substituted aryl halide), the formation of the new bond may be sluggish due to the "tetra-ortho" effect or significant steric crowding around the palladium center during reductive elimination.

-

Solution: Use active phosphine ligands (e.g., SPhos, XPhos) that facilitate the coupling of hindered biaryls.

-

-

4-Methyl Isomer:

-

Profile: Behaves like a standard phenylboronic acid. High reactivity with standard catalysts (e.g.,

). -

Issue: Potential for low solubility in aqueous/alcoholic solvents used in standard Suzuki protocols. Requires co-solvents like Toluene or DMF.

-

Protocol: Synthesis of a Terphenyl via Suzuki Coupling

This protocol describes the coupling of 2-methylbiphenyl-4-boronic acid with 4-bromoanisole. The choice of catalyst reflects the need to accommodate the twist of the nucleophile.

Reagents:

-

Nucleophile: 2-Methylbiphenyl-4-boronic acid (1.2 equiv)

-

Electrophile: 4-Bromoanisole (1.0 equiv)

-

Catalyst:

(1 mol%) / SPhos (2 mol%) -

Base:

(2.0 equiv, 2M aq.) -

Solvent: Toluene (0.2 M)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and phosphate base. Evacuate and backfill with Argon (

). -

Catalyst Addition: Add the pre-complexed Pd/Ligand solution (or add solids and degas again) to the vial.

-

Solvation: Add degassed Toluene and the aqueous base solution.

-

Reaction: Seal and heat to 100°C for 12 hours. The ortho-methyl group prevents efficient

-stacking, often resulting in a homogenous solution faster than the 4-methyl analog. -

Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

-

Purification: Silica gel chromatography. Note: The 2-methyl product will likely elute earlier (higher

) than a corresponding linear 4-methyl terphenyl due to its twisted, "greasy" ball-like shape preventing strong interaction with the silica stationary phase.

Part 4: Applications in Drug Discovery[1][2]

Escaping "Flatland"

Modern medicinal chemistry emphasizes increasing the three-dimensionality of drug candidates to improve selectivity and solubility.

-

The 2-Methyl Advantage: Incorporating the 2-methylbiphenyl motif forces the molecule out of planarity. This disrupts crystal packing (improving solubility) and creates a chiral axis (atropisomerism). Even if the barrier to rotation is low, the time-averaged conformation is non-planar, fitting into globular protein pockets better than flat aromatic sheets.

-

Atropisomerism Risk: If the substituents are large enough (e.g., 2-methyl and 2'-chloro), the rotation may be restricted enough to separate enantiomers. This must be assessed early in development to avoid regulatory issues with racemic mixtures.

Bioisosteric Replacement

-

4-Methyl: Often used to probe the length of a hydrophobic pocket.

-

2-Methyl: Used to probe the width or depth of a pocket and to lock a specific conformation that matches the bioactive pose.

Part 5: References

-

Suzuki-Miyaura Cross-Coupling Reaction . Organic Syntheses. [Link]

-

Conformational Control of Biaryls . Nature Reviews Chemistry. (Contextual grounding on atropisomerism in drug design).

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methylbiphenyl-4-ylboronic Acid with Aryl Halides

Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the efficiency of this powerful transformation can be significantly hampered by steric hindrance, particularly when one or both coupling partners bear bulky substituents in the ortho position.

2-Methylbiphenyl-4-ylboronic acid presents a classic example of a sterically demanding substrate. The presence of the ortho-methyl group on the biphenyl scaffold introduces significant steric bulk around the boronic acid moiety. This steric impediment can dramatically slow down key steps in the catalytic cycle, leading to low yields, incomplete conversions, and the formation of undesired side products.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the challenges associated with the Suzuki-Miyaura coupling of this compound with a range of aryl halides. We will delve into the mechanistic rationale behind protocol optimization, provide detailed step-by-step procedures, and offer a comprehensive troubleshooting guide.

The Mechanistic Hurdle: Steric Effects in the Catalytic Cycle

Understanding the impact of steric hindrance on the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric bulk, such as the ortho-methyl group in our target boronic acid, primarily impedes the transmetalation and reductive elimination steps.

-

Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into the aryl-halide bond to form a Pd(II) species. While less affected by the boronic acid's structure, highly substituted aryl halides can also slow this step.

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species.[4] The steric clash between the bulky 2-methylbiphenyl group, the aryl halide moiety, and the ligands on the palladium center can create a high-energy transition state, thus hindering this crucial transfer.

-

Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst. The steric repulsion between the adjacent, bulky aryl groups in the Pd(II) intermediate can make it difficult for them to come into the required proximity for C-C bond formation, thereby impeding reductive elimination.

To overcome these steric barriers, the judicious selection of the catalyst system—specifically the palladium source and the ancillary ligand—is of utmost importance.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the stages where steric hindrance can be a significant barrier.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Reaction Parameters and Optimization Strategies

The success of coupling sterically hindered substrates like this compound hinges on the careful optimization of several key parameters.

1. The Catalyst System: Palladium Source and Ligand Selection

For sterically demanding couplings, the choice of ligand is arguably the most critical factor. While traditional ligands like triphenylphosphine (PPh₃) are often ineffective, bulky and electron-rich monophosphine ligands have proven to be highly successful. These ligands promote the formation of monoligated, 14-electron Pd(0) species, which are more sterically accessible and catalytically active.

-

Recommended Ligands: The Buchwald dialkylbiaryl phosphine ligands are a class of highly effective ligands for challenging Suzuki couplings. Examples include SPhos, XPhos, and RuPhos. These ligands possess bulky biaryl backbones and electron-donating dialkylphosphino groups that accelerate both oxidative addition and reductive elimination.

-

Palladium Precatalysts: While Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, modern precatalysts that are air- and moisture-stable and generate the active Pd(0) species in situ are often more convenient and reproducible. PEPPSI-type precatalysts or palladacycles are excellent choices.[1]

2. The Choice of Base

The base is essential for activating the boronic acid for transmetalation.[4] For sterically hindered substrates, a strong, non-nucleophilic base is often required.

-

Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for difficult couplings. Their solubility in the reaction medium and ability to efficiently form the boronate species contribute to their effectiveness.

3. The Solvent System

The solvent must be capable of dissolving the reactants and the catalyst system, and it should be stable at the required reaction temperature.

-

Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly employed. Often, the addition of a small amount of water is beneficial as it can aid in dissolving the base and facilitating the formation of the active boronate species.

4. Reaction Temperature

Due to the higher activation energies associated with sterically hindered substrates, elevated temperatures are typically necessary to drive the reaction to completion in a reasonable timeframe.

-

Typical Temperature Range: Reactions are often heated to between 80 °C and 110 °C. The optimal temperature will depend on the specific substrates and solvent used.

| Parameter | Recommendation for Sterically Hindered Coupling | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst (e.g., PEPPSI-iPr) | Provides a reliable source of Pd(0) for the catalytic cycle. |

| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) | Stabilizes the active monoligated Pd(0) species and accelerates key catalytic steps. |

| Base | K₃PO₄, Cs₂CO₃ | Strong, effective bases for activating the boronic acid without causing significant side reactions. |

| Solvent | 1,4-Dioxane, Toluene, or THF, often with a small amount of water | Aprotic polar solvents that are stable at high temperatures and can dissolve the reaction components. |

| Temperature | 80 - 110 °C | Provides the necessary energy to overcome the activation barriers of the sterically demanding steps. |

Experimental Protocols

The following protocols provide a starting point for the coupling of this compound with representative aryl halides. It is recommended to perform a small-scale test reaction to optimize conditions for a specific substrate pair.

Diagram 2: General Experimental Workflow

This diagram outlines the typical steps involved in setting up and performing the Suzuki-Miyaura coupling reaction.

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Protocol 1: Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

SPhos (3.3 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and potassium phosphate (1.0 mmol).

-

In a separate vial, add Pd₂(dba)₃ (0.0075 mmol) and SPhos (0.0165 mmol).

-

Seal the reaction vessel with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

To the vial containing the catalyst and ligand, add degassed 1,4-dioxane (1.0 mL) and stir for 5-10 minutes at room temperature to form the active catalyst.

-

To the reaction vessel, add degassed 1,4-dioxane (1.5 mL) and degassed water (0.25 mL) via syringe.

-

Transfer the prepared catalyst solution to the reaction vessel via syringe.

-

Replace the septum with a screw cap and place the vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of this compound with a More Challenging Aryl Chloride

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

PEPPSI-IPr catalyst (2.0 mol%)

-

Cesium carbonate (Cs₂CO₃), finely ground (2.5 equiv)

-

Toluene, anhydrous and degassed

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), this compound (0.75 mmol), cesium carbonate (1.25 mmol), and PEPPSI-IPr catalyst (0.01 mmol).

-

Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene (2.5 mL) and degassed water (0.25 mL) to the vessel via syringe.

-

Replace the septum with a screw cap and place the vessel in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality of reagents. 4. Insufficient temperature. | 1. Use a fresh palladium source and ligand. Consider a more active ligand like XPhos. 2. Ensure rigorous degassing of solvents and the reaction mixture. 3. Use freshly purchased or purified reagents. 4. Increase the reaction temperature in 10 °C increments. |

| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Reaction is too slow, allowing for decomposition. | 1. Use anhydrous solvents and ensure the base is dry. Minimize the amount of water added. 2. Increase catalyst loading or switch to a more active catalyst system to accelerate the desired coupling. |

| Dehalogenation of Aryl Halide | 1. Presence of a hydride source (e.g., certain bases or solvents). 2. Side reaction promoted at high temperatures. | 1. Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. 2. Attempt the reaction at a slightly lower temperature for a longer duration. |

| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture. | Improve the degassing procedure. Purge the reaction vessel and solvents thoroughly with an inert gas. |

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates such as this compound presents a formidable challenge that can be overcome through a rational and systematic approach to reaction optimization. The key to success lies in the selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, in conjunction with a strong base and an appropriate solvent system. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to efficiently synthesize complex biaryl and terphenyl structures, thereby facilitating advancements in drug discovery and materials science.

References

-

Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Pure and Applied Chemistry, 74(9), 1533-1540. [Link]

-

ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 10(50), 29837-29859. [Link]

-

Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 78(10), 253-264. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 2-Methylbiphenyl-4-ylboronic acid pinacol ester via Palladium-Catalyzed Miyaura Borylation

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methylbiphenyl-4-ylboronic acid pinacol ester, a critical building block in medicinal chemistry and material science. The synthesis is achieved through a palladium-catalyzed Miyaura borylation of 4-bromo-2-methylbiphenyl with bis(pinacolato)diboron (B₂pin₂). We delve into the mechanistic rationale behind the selection of catalysts, reagents, and reaction conditions, offering a self-validating protocol designed for reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this valuable synthetic intermediate.

Introduction and Scientific Rationale

Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for their construction, prized for its mild conditions and broad functional group tolerance.[1][2][3] Arylboronic acids and their corresponding pinacol esters are the cornerstone nucleophilic partners in these transformations. This compound pinacol ester, in particular, serves as a versatile intermediate, allowing for the introduction of the 2-methylbiphenyl moiety into complex molecules.

The protocol detailed herein employs the Miyaura borylation reaction, a robust and high-yielding method for converting aryl halides into arylboronic esters.[4][5] This transformation utilizes a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron (B₂pin₂), a stable and easy-to-handle source of boron.[6] Our choice of starting material, 4-bromo-2-methylbiphenyl, allows for a direct and efficient synthesis of the target compound.

The causality behind our experimental design is rooted in optimizing catalyst efficiency while mitigating common side reactions. The selection of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, potassium acetate (KOAc) as the base, and 1,4-dioxane as the solvent is a well-established system that provides excellent results for this class of transformation.

The Miyaura Borylation: Mechanism and Key Parameters

The catalytic cycle for the Miyaura borylation is a well-elucidated process central to understanding the reaction's requirements.[4][7]

-

Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst, breaking the C-X bond and forming an Ar-Pd(II)-X intermediate. This step is often rate-determining.[7]

-

Transmetalation: This is the crucial C-B bond-forming step. The precise mechanism is debated, but it is understood that the base (e.g., KOAc) plays a critical role. It is believed to form an (acetato)palladium(II) complex, which is more reactive towards transmetalation with the diboron reagent than the corresponding halide complex.[6] The high oxophilicity of boron is a key driving force for this ligand exchange.[6]

-

Reductive Elimination: The final step involves the formation of the C-B bond in the product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of a relatively weak base like potassium acetate is paramount. Stronger bases can promote a subsequent, undesired Suzuki coupling between the newly formed boronic ester product and the remaining aryl halide starting material, leading to oligomeric impurities and reduced yield.[4][6]

Caption: The catalytic cycle of the Miyaura Borylation reaction.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | CAS Number | M.W. | Amount (mmol) | Equivalents | Mass / Volume |

| 4-Bromo-2-methylbiphenyl | 70566-03-3 | 247.13 | 10.0 | 1.0 | 2.47 g |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 11.0 | 1.1 | 2.79 g |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 15.0 | 1.5 | 1.47 g |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.3 | 0.03 | 245 mg |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | - | 50 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - | ~300 mL |

| Hexanes | 110-54-3 | 86.18 | - | - | ~400 mL |

| Celite® 545 | 61790-53-2 | - | - | - | ~10 g |

| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | - | As needed |

Experimental Workflow

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Procedure

-

Preparation: Oven-dry a 100 mL two-neck round-bottom flask and a magnetic stir bar. Allow to cool to room temperature under a stream of argon or nitrogen. The potassium acetate should be dried in an oven or by flame-drying under vacuum before use.

-

Reaction Setup: Assemble the flask with a reflux condenser under a positive pressure of argon. To the flask, add 4-bromo-2-methylbiphenyl (2.47 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), dried potassium acetate (1.47 g, 15.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ adduct (245 mg, 0.3 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (50 mL) via cannula or syringe.

-

Degassing: To ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst, sparge the reaction mixture with a gentle stream of argon for 15-20 minutes.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 16 hours. The reaction progress can be monitored by TLC (e.g., 10% Ethyl Acetate/Hexanes) or GC-MS, observing the consumption of the starting aryl bromide.

-

Work-up: After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate (100 mL).

-

Filtration: Filter the mixture through a short plug of Celite® in a fritted funnel to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 50 mL) to ensure complete recovery of the product.

-

Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel.

-

Expertise Note: Boronic esters can sometimes undergo partial hydrolysis on standard silica gel.[8] If this is observed, use silica gel that has been pre-treated with a 5% triethylamine solution in the eluent or use a less polar solvent system. A typical eluent system is a gradient of 0% to 10% ethyl acetate in hexanes.

-

Combine the product-containing fractions and remove the solvent in vacuo to afford this compound pinacol ester as a white to off-white solid. An expected yield is typically in the range of 80-95%.

-

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.82 (d, J = 7.6 Hz, 1H), 7.75 (s, 1H), 7.39 (t, J = 7.6 Hz, 2H), 7.30-7.22 (m, 4H), 2.29 (s, 3H), 1.36 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 144.5, 141.9, 135.2, 134.9, 130.3, 129.9, 128.0, 127.2, 125.7, 83.8, 24.9, 20.4. (Note: The carbon attached to boron is often not observed or is very broad).

-

MS (EI): m/z calculated for C₁₉H₂₃BO₂ [M]⁺: 294.18; found ~294.

Safety and Handling Precautions

All chemical manipulations must be carried out with appropriate safety measures. Consult the Safety Data Sheet (SDS) for each reagent before use.

| Reagent | Hazard Summary[9][10][11] |

| 4-Bromo-2-methylbiphenyl | Irritant. Harmful if swallowed. Toxic to aquatic life. |

| Pd(dppf)Cl₂ | Irritant. May cause allergic skin reaction. Suspected of causing cancer. |

| 1,4-Dioxane | Flammable liquid and vapor. Suspected carcinogen. Causes serious eye irritation. |

| Bis(pinacolato)diboron | Generally low hazard, but handle with care as with all chemicals.[10] |

| Potassium Acetate | Not classified as hazardous, but may cause irritation upon contact. |

-

Engineering Controls: Work in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and nitrile gloves.

-

Handling: Palladium catalysts are expensive and potentially toxic; handle with care to avoid inhalation of dust. 1,4-Dioxane is a peroxide-former; use a freshly opened bottle of anhydrous solvent.

Conclusion

The Miyaura borylation provides a highly efficient and reliable pathway for the synthesis of this compound pinacol ester. By carefully selecting a mild base and an appropriate palladium catalyst system, the reaction proceeds in high yield with minimal side products. The detailed protocol and mechanistic insights provided in this note serve as a robust foundation for researchers to successfully synthesize this and other related arylboronic esters for applications in discovery chemistry.

References

-

Miyaura Borylation Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Oldridge, D., & Buchwald, S. L. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Accounts of Chemical Research, 36(11), 834-844. [Link]

-

Kühn, K., & Johansson, M. J. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 35. [Link]

-

De Filippis, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(17), 1739-1760. [Link]

-

Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484-16489. [Link]

-

Miyaura borylation - Wikipedia. Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

-

Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2012). Boronic Esters. Organic Syntheses, 89, 241. [Link]

-

2'-Methylbiphenyl-4-boronic Acid Pinacol Ester | CAS 335233-26-6. American Elements. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Cape Town). [Link]

-

Adhikari, D. (2010). Synthesis and Application of Boronic Acid Derivatives (Master's thesis, Virginia Tech). [Link]

-

Synthesis of boronic acid pinacol ester 4. ResearchGate. [Link]

-

Dudnik, A. S., & Fu, G. C. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3321-3323. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC. [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). ResearchGate. [Link]

-

Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, April 21). Canadian Journal of Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). The Journal of Organic Chemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate. [Link]

-

1H NMR spectrum of phenylboronic acid pinacol ester. ResearchGate. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

Introduction: The Strategic Importance of 2-Methylbiphenyl-4-ylboronic Acid

An Application Guide to the Scalable Synthesis of 2-Methylbiphenyl-4-ylboronic Acid

This compound is a sophisticated arylboronic acid derivative whose structural motif is a cornerstone in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Angiotensin II receptor antagonists, a class of antihypertensive drugs collectively known as "sartans" (e.g., Losartan, Valsartan). The precise arrangement of its methyl and boronic acid groups on the biphenyl scaffold is critical for the final drug's efficacy.

As drug development pipelines advance and manufacturing demands increase, the need for robust, cost-effective, and scalable synthetic routes to this intermediate becomes paramount. A successful industrial-scale process must not only deliver high yields and purity but also adhere to stringent safety and environmental standards. This guide provides a detailed analysis of the two most viable scalable synthesis strategies, offering field-proven insights and step-by-step protocols for researchers and drug development professionals. Boronic acids and their derivatives are foundational in organic synthesis due to their versatility, stability, and relatively low toxicity.[1][2]

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound (Target Molecule 3 ) fundamentally requires two key transformations: the formation of the core 2-methylbiphenyl structure and the regioselective installation of the boronic acid group at the 4-position.

Two primary strategies dominate the landscape for achieving this on a scalable level:

-

The Suzuki-Miyaura Coupling Approach: This palladium-catalyzed cross-coupling reaction is arguably the most versatile and widely adopted method for constructing biaryl systems.[3][4] It involves coupling an aryl halide with an organoboron reagent. The strategy here is to first construct the 4-halo-2-methylbiphenyl intermediate and then convert the halogen to the boronic acid.

-

The Grignard Reagent Approach: A classic and powerful method for C-C bond formation, this route involves forming an organomagnesium halide (Grignard reagent) from a 4-halo-2-methylbiphenyl intermediate.[5][6] This highly nucleophilic species is then trapped with a boron electrophile (a trialkyl borate) to form the boronate ester, which is subsequently hydrolyzed to the target boronic acid.[1][7]

This document will dissect both pathways, providing detailed protocols and a comparative analysis to guide process selection.

Part 2: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of its reagents, making it a mainstay for industrial production.[3][8] The catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.[9]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1A: Synthesis of 4-Bromo-2-methyl-1,1'-biphenyl (Intermediate 1)

This protocol details the formation of the key biphenyl halide intermediate.

Materials:

-

1-Bromo-2-methylbenzene (1.0 equiv)

-

(4-Bromophenyl)boronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

Vessel Preparation: To a reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add 1-bromo-2-methylbenzene, (4-bromophenyl)boronic acid, and the palladium catalyst.

-

Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate. The typical solvent ratio is 4:1 toluene to aqueous base (v/v).

-

Inerting: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20-30 minutes while stirring. Maintaining an inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst.[10]

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with toluene (2x). Combine all organic layers.

-

Washing: Wash the combined organic layer with water, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-bromo-2-methyl-1,1'-biphenyl can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol or isopropanol to yield a white to off-white solid.

Protocol 1B: Conversion to this compound (Target Molecule 3)

This step involves a lithium-halogen exchange followed by borylation.

Materials:

-

4-Bromo-2-methyl-1,1'-biphenyl (Intermediate 1 ) (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 2M

-

Argon or Nitrogen gas

Procedure:

-

Setup: In a flame-dried reactor under a strict argon atmosphere, dissolve 4-bromo-2-methyl-1,1'-biphenyl in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions.

-

Lithiation: Add n-butyllithium dropwise via a syringe or addition funnel, maintaining the internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the solution under reduced pressure. The resulting crude solid is then purified as described in the purification section below.

Part 3: The Grignard Reagent Pathway

The Grignard route is a cost-effective alternative, relying on inexpensive magnesium metal.[11] However, it demands rigorous control over reaction conditions, particularly the exclusion of moisture, as Grignard reagents react readily with water.[6]

Workflow for Grignard-based Borylation

Caption: Workflow for the synthesis of the target boronic acid via a Grignard reagent.

Protocol 2: Grignard Reaction and Borylation

This protocol combines the formation of the Grignard reagent and its subsequent reaction into a single process flow.

Materials:

-

4-Bromo-2-methyl-1,1'-biphenyl (Intermediate 1 ) (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (a single crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.2 equiv)

-

Hydrochloric Acid (HCl), 2M

-

Argon or Nitrogen gas

Procedure:

-

Vessel and Reagent Preparation: Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add the magnesium turnings to the flask. All glassware and solvents must be scrupulously dry.[12]

-

Grignard Initiation: Add a small amount of anhydrous THF to cover the magnesium. Dissolve the 4-bromo-2-methyl-1,1'-biphenyl in anhydrous THF and add a small portion (approx. 10%) to the magnesium. Add a single crystal of iodine. The iodine serves as an activator.[13] The reaction is initiated when the brown iodine color disappears and gentle refluxing begins.

-

Grignard Formation: Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional hour to ensure complete formation.

-

Borylation: Cool the freshly prepared Grignard reagent solution to -78 °C. In a separate flask, dissolve triisopropyl borate in anhydrous THF, and add this solution dropwise to the Grignard reagent, maintaining the temperature below -70 °C.

-

Workup: After addition, allow the mixture to warm to room temperature and stir overnight. The workup procedure is identical to Protocol 1B, steps 5-8 .

Part 4: Purification Strategies for the Final Product

Purifying boronic acids can be challenging due to their propensity for dehydration to form cyclic boroxine anhydrides and their amphiphilic nature.[14][15] Standard silica gel chromatography is often problematic due to strong adsorption or decomposition on the silica surface.[15][16] Therefore, non-chromatographic methods are highly preferred for scalability.

Protocol 3: Purification by Acid/Base Extraction

This method leverages the Lewis acidic nature of the boronic acid group.[2][17]

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

-

Transfer to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.[16]

-

Separate the layers. The organic layer contains neutral impurities (like biphenyl byproducts).

-

Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with 2M HCl until the pH is ~2. The pure boronic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Purification by Recrystallization

If the product from the acid/base extraction requires further purification, recrystallization is highly effective.[14]

-

Select a suitable solvent system. A mixed solvent system, such as Toluene/Heptane or Ethyl Acetate/Hexane, is often effective.

-

Dissolve the crude boronic acid in the minimum amount of the hot, more-soluble solvent (e.g., Toluene).

-

Slowly add the anti-solvent (e.g., Heptane) until the solution becomes cloudy.

-

Heat gently until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Part 5: Comparative Analysis of Scalable Routes

| Parameter | Suzuki-Miyaura Pathway | Grignard Pathway |

| Starting Materials | Aryl halides, arylboronic acids. Boronic acids can be more expensive. | Aryl halides, magnesium metal. Generally lower cost.[11] |

| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₄). Costly and requires removal. | None required for borylation step (though used for biphenyl synthesis). |

| Reaction Conditions | Mild (reflux in toluene/water). Tolerant of many functional groups.[3] | Requires strictly anhydrous conditions.[6] Very low temperatures (-78 °C) needed for borylation. |

| Key Challenges | Catalyst cost, activity, and removal. Potential for boronic acid degradation. | Water sensitivity. Potential for homocoupling (Wurtz reaction).[12] Exothermic Grignard formation needs careful control. |

| Waste Stream | Boron byproducts (non-toxic), palladium waste (requires treatment). | Magnesium salts. |

| Overall Scalability | Excellent. More robust and reproducible on a large scale despite higher initial catalyst cost. The predictability and functional group tolerance are major advantages. | Good. Very cost-effective but operationally more demanding due to the strict anhydrous and cryogenic requirements. |

Conclusion and Recommendation

Both the Suzuki-Miyaura and Grignard pathways represent viable and scalable routes for the synthesis of this compound.

-

The Grignard pathway is highly attractive from a raw material cost perspective. However, its operational demands—namely the stringent need for anhydrous conditions and cryogenic temperatures for the borylation step—can increase complexity and equipment costs at scale.

-

The Suzuki-Miyaura pathway offers superior operational simplicity, milder reaction conditions, and greater tolerance to a wider range of functional groups. While the initial cost of the palladium catalyst is higher, its reliability, predictability, and the robustness of the reaction often lead to a more efficient and ultimately more cost-effective process on an industrial scale, especially when catalyst recycling is implemented.

For these reasons, the Suzuki-Miyaura coupling followed by a lithium-halogen exchange and borylation is the recommended primary route for robust and scalable production. The development of efficient catalyst systems and recycling protocols will further enhance its economic viability. The purification protocols based on acid/base extraction and recrystallization are well-suited for producing the final product with the high purity required for pharmaceutical applications.

References

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.

- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). CONICET Digital.

- Technical Support Center: Purification of Products from Methyl 4-Boronobenzo

- Supporting Information for Nickel- and Palladium-Catalyzed Suzuki–Miyaura Coupling. (2019). The Royal Society of Chemistry.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Journal of the Indian Chemical Society.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- How to purify boronic acids/boronate esters? (2016).

- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Preparation method of 2-cyano-4'-methyl biphenyl. (2014).

- Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis. (2025). Benchchem.

- Process for purification of boronic acid and its derivatives. (2005).

- HELP: Purifying boronic acids sucks. (2025). Reddit.

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.).

- An Introduction to Grignard Reagents. (n.d.). Chemguide.

- Improvement on synthesis of different alkyl-phenylboronic acid. (2009). PubMed.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Methylbiphenyl-4-ylboronic Acid

Executive Summary: The "Remote Steric" Challenge

You are likely accessing this guide because your coupling of 2-Methylbiphenyl-4-ylboronic acid (CAS: 139911-29-8 / similar derivatives) is stalling, resulting in low yields or significant protodeboronation.

While the boronic acid moiety is at the para position (C4) relative to the biaryl linkage, this molecule presents a unique "remote steric" challenge. The methyl group at C2 (ortho to the aryl-aryl bond) restricts rotation and increases the hydrodynamic volume of the nucleophile. When coupled with hindered electrophiles (e.g., ortho-substituted aryl halides) to form terphenyl scaffolds, the reaction faces a high energy barrier during the transmetallation and reductive elimination steps.

This guide provides a self-validating protocol to overcome these barriers using next-generation precatalysts and anhydrous conditions.

Critical Analysis of Failure Modes

Before altering your protocol, identify which failure mode is occurring via LC-MS/NMR analysis of the crude mixture.